molecular formula C7H11N5 B111183 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile CAS No. 113513-27-2

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B111183
CAS No.: 113513-27-2
M. Wt: 165.2 g/mol
InChI Key: AALOEZGCFHDEHM-UHFFFAOYSA-N
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Description

5-Amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile ( 113513-27-2) is a chemical intermediate with a molecular formula of C 7 H 11 N 5 and a molecular weight of 165.20 g/mol [ citation:1 ]. This compound features both aminopropyl and nitrile functional groups on its pyrazole core, making it a valuable and versatile scaffold for synthesizing more complex heterocyclic systems in medicinal and agricultural chemistry. This compound serves as a key precursor in regiospecific syntheses, particularly for the construction of pyrazolo[1,5-a]pyrimidine derivatives, a structural motif found in compounds with known biological activity [ citation:6 ]. Furthermore, structurally similar 5-aminopyrazole derivatives are extensively utilized in the design and synthesis of novel molecules with significant fungicidal activities [ citation:5 ]. The presence of multiple reactive sites allows researchers to explore structure-activity relationships and develop new active ingredients. Handling and Safety: This compound requires careful handling. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) [ citation:2 ]. Appropriate personal protective equipment, including gloves and eye/face protection, is essential. Do not breathe its dust and use only in a well-ventilated area. Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-amino-5-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c8-3-1-2-6-5(4-9)7(10)12-11-6/h1-3,8H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALOEZGCFHDEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=C(C(=NN1)N)C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368490
Record name 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890609-52-6
Record name 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazines, Carbonyl Compounds, and Malononitrile

The most widely reported method for synthesizing 5-amino-1H-pyrazole-4-carbonitriles involves a one-pot, three-component reaction between hydrazines, aldehydes or ketones, and malononitrile. This protocol, exemplified by Momeni and Ghorbani-Vaghei, utilizes a layered double hydroxide (LDH) catalyst (LDH@PTRMS@DCMBA@CuI) in a 1:1 ethanol-water solvent system at 55°C. Key advantages include high regioselectivity, mild conditions, and scalability.

For the target compound, 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile , the following adaptations are proposed:

  • Substituted Aldehyde Selection : Replace aromatic aldehydes with 3-aminopropanal (or its protected derivative, e.g., Boc-3-aminopropanal) to introduce the aminopropyl chain.

  • Hydrazine Choice : Employ hydrazine hydrate or a substituted hydrazine to control the N1 substituent.

  • Protection-Deprotection Strategy : Use a tert-butoxycarbonyl (Boc)-protected aminopropanal to prevent side reactions during cyclocondensation, followed by acidic deprotection (e.g., HCl/dioxane) to yield the free amine.

Reaction conditions and yields for analogous systems are summarized below:

Starting AldehydeCatalystSolventTemp (°C)Time (h)Yield (%)
BenzaldehydeLDH@PTRMS@DCMBA@CuIEtOH:H₂O (1:1)55485–93
4-ChlorobenzaldehydeLDH@PTRMS@DCMBA@CuIEtOH:H₂O (1:1)55478–86
3-NitrobenzaldehydeLDH@PTRMS@DCMBA@CuIEtOH:H₂O (1:1)55470–75

Hypothetical Extension : Using Boc-3-aminopropanal under identical conditions would likely require extended reaction times (6–8 h) due to steric and electronic effects, with yields projected at 60–70% after deprotection.

Michael Addition-Cyclization Using (Ethoxymethylene)malononitrile

An alternative route reported by Hernández et al. involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines in ethanol or trifluoroethanol under reflux. This method favors the exclusive formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles via a Michael addition-cyclization cascade.

Adaptation for 3-Aminopropyl Substituent :

  • Hydrazine Modification : Synthesize 3-aminopropylhydrazine by reducing 3-azidopropylhydrazine (via Staudinger reaction) or through hydrazinolysis of 3-chloropropylamine.

  • Reaction Optimization : Substitute aryl hydrazines with 3-aminopropylhydrazine in trifluoroethanol at 80°C to enhance solubility and reaction efficiency.

Key data from the original method:

HydrazineSolventTemp (°C)Time (h)Yield (%)
PhenylhydrazineEthanol78484
4-FluorophenylhydrazineTrifluoroethanol80447
4-MethoxyphenylhydrazineEthanol78468

Projected Outcomes : Using 3-aminopropylhydrazine may require longer reaction times (6–8 h) and lower yields (40–50%) due to the aliphatic chain’s reduced nucleophilicity compared to aromatic hydrazines.

Post-Functionalization Approaches

Alkylation of Pyrazole Intermediates

A two-step strategy could involve synthesizing 3-(3-chloropropyl)-5-amino-1H-pyrazole-4-carbonitrile followed by nucleophilic amination:

  • Step 1 : Prepare 3-(3-chloropropyl)-5-amino-1H-pyrazole-4-carbonitrile via cyclocondensation of 3-chloropropionaldehyde, hydrazine, and malononitrile.

  • Step 2 : React the chloropropyl intermediate with aqueous ammonia or benzylamine under high-pressure conditions (100–120°C, 24 h) to substitute chloride with amine.

Challenges :

  • Competing elimination reactions may form allylamine byproducts.

  • Steric hindrance at the β-position of the propyl chain could limit substitution efficiency.

Reductive Amination of Nitro Precursors

Introducing a nitro group at the propyl chain’s terminus followed by reduction offers another pathway:

  • Nitropropyl Intermediate : Synthesize 3-(3-nitropropyl)-5-amino-1H-pyrazole-4-carbonitrile using 3-nitropropanal in the cyclocondensation step.

  • Catalytic Hydrogenation : Reduce the nitro group to amine using H₂/Pd-C in methanol or ammonium formate as a hydrogen donor.

Advantages :

  • High selectivity for nitro reduction without affecting the cyano or amino groups.

  • Compatibility with standard hydrogenation protocols.

Spectroscopic Characterization and Validation

While direct data for This compound are unavailable, analogous compounds provide benchmarks for expected spectral features:

Infrared (IR) Spectroscopy

  • NH₂ Stretches : 3440–3340 cm⁻¹ (primary amine).

  • C≡N Stretch : 2205–2210 cm⁻¹ (sharp).

  • C-N Pyrazole Ring : 1600–1630 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz) :

  • δ 6.8–7.5 ppm (pyrazole H, 1H, singlet).

  • δ 3.1–3.3 ppm (CH₂NH₂, 2H, triplet).

  • δ 2.4–2.7 ppm (CH₂CH₂CH₂, 4H, multiplet).

  • δ 1.7–1.9 ppm (NH₂, 2H, broad).

¹³C NMR (DMSO-d₆, 100 MHz) :

  • δ 158–162 ppm (C-5, pyrazole).

  • δ 120–125 ppm (C≡N).

  • δ 40–45 ppm (CH₂NH₂).

  • δ 30–35 ppm (CH₂CH₂CH₂).

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Impact on Bioactivity

  • Aromatic vs. Aliphatic Groups: Hydroxyphenyl (Compound A) and substituted phenyl derivatives (e.g., 4-chlorophenyl ) show strong anticancer and antidiabetic activities due to π-π stacking with biological targets.
  • Electron-Withdrawing Groups: Methylthio and nitrile substituents (e.g., cyanomethyl ) improve stability and reactivity, making them intermediates for complex heterocycles like pyridopyrimidines .

Anticancer Activity

Compound A inhibits lung carcinoma (A-549) at 0.25 µM, outperforming cisplatin in vitro . Its hydroxyphenyl group likely interacts with hydrophobic pockets in the 4MKC protein target .

Antifungal Activity

The methylthio derivative in demonstrates broad-spectrum fungicidal activity, attributed to the sulfur atom’s nucleophilic reactivity and fluorine-enhanced membrane permeability .

Biological Activity

5-Amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole family, which is known for diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. This article explores the biological activity of this compound, its mechanism of action, and relevant research findings.

The molecular formula of this compound is C8H12N6C_8H_{12}N_6 with a molecular weight of approximately 196.23 g/mol. Its structure features an amino group and a carbonitrile functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been investigated as a potential inhibitor of kinases involved in signaling pathways.
  • Receptor Modulation : It may also interact with receptor proteins, influencing cellular responses and signaling cascades. The amino groups can form hydrogen bonds with biological molecules, enhancing binding affinity.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

Anticancer Activity

This compound has shown promise in anticancer studies. It has been evaluated for its ability to inhibit cancer cell proliferation in various cell lines. For example, studies indicated that derivatives of pyrazoles exhibit inhibitory effects on BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. It was investigated as a bioactive molecule capable of inhibiting the growth of various pathogens, suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Antitumor Activity : A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant cytotoxicity and potential synergistic effects when combined with doxorubicin .
  • Enzyme Inhibition : Research indicated that certain derivatives exhibited inhibitory activity against phosphoinositide 3-kinase (PI3K), an important target in cancer treatment. The IC50 values for these compounds were reported to be in the micromolar range, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Amino-1H-pyrazoleLacks substituents on phenyl ringGeneral pyrazole activity
4-FluorophenylpyrazoleFluorinated phenyl but no amino groupsAnticancer properties
3-AminopropylpyrazoleSimilar side chain but different corePotential neuroactivity

The unique combination of functional groups in this compound enhances its biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile?

  • Methodological Answer : Ethanol is commonly employed as a solvent due to its polarity and ability to dissolve intermediates. Reaction optimization involves refluxing with p-toluenesulfonic acid (p-TsOH) as a catalyst, with yields monitored over time (e.g., 4 hours for >95% conversion in analogous pyrazole syntheses). Column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H NMR : To confirm proton environments (e.g., NH2 groups at δ ~9.67 ppm in CDCl3) .
  • IR Spectroscopy : Identification of functional groups (e.g., CN stretch at ~2229 cm⁻¹, NH stretches at ~3237–3288 cm⁻¹) .
  • Melting Point Analysis : Cross-referenced with literature to verify purity .

Q. How can synthetic yields be improved for this compound?

  • Methodological Answer : Design of Experiments (DoE) can systematically vary parameters (solvent, temperature, catalyst loading). For example, ethanol at 80°C with p-TsOH (1 eq.) achieves higher yields compared to aprotic solvents. HPLC or TLC monitoring ensures reaction completion .

Advanced Research Questions

Q. How do structural discrepancies between computational models and crystallographic data arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from hydrogen bonding or conformational flexibility. Refinement using SHELX software (e.g., SHELXL for small-molecule crystallography) combined with DFT calculations (e.g., B3LYP/6-31G*) improves accuracy. Cross-validation with experimental data (e.g., X-ray bond lengths: mean C–C = 0.002 Å) is critical .

Q. What strategies mitigate isomer formation during synthesis?

  • Methodological Answer : Substituent steric/electronic effects at the pyrazole 4-position influence isomer ratios. For example, bulkier groups reduce unwanted isomers. Chromatographic separation (e.g., silica gel with ethyl acetate/methanol) or fractional crystallization can isolate desired products .

Q. How does this compound serve as a precursor for bioactive derivatives?

  • Methodological Answer : It undergoes cyclocondensation with β-diketones or enaminonitriles to form pyrazolo[1,5-a]pyrimidines, which exhibit antimicrobial or kinase inhibitory activity. Reaction conditions (e.g., glacial acetic acid reflux) and stoichiometry are optimized via NMR monitoring .

Q. What computational approaches predict the compound’s inhibitory properties?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., BTK kinase) assesses binding affinities. Fukui indices and NCI analysis evaluate reactive sites, while ADMET predictions (e.g., SwissADME) guide toxicity studies .

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